molecular formula C13H18BrNO B15160797 Heptanamide, 7-bromo-N-phenyl- CAS No. 142326-26-9

Heptanamide, 7-bromo-N-phenyl-

Cat. No.: B15160797
CAS No.: 142326-26-9
M. Wt: 284.19 g/mol
InChI Key: IHEXWASGSZWAHN-UHFFFAOYSA-N
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Description

Heptanamide, 7-bromo-N-phenyl- is an organic compound belonging to the class of fatty amides. These are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine. The compound has a molecular formula of C13H18BrNO and a molecular weight of 284.196 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptanamide, 7-bromo-N-phenyl- can be synthesized through various methods. One common method involves the reaction of a carboxylic acid with an amine. this direct reaction typically produces a salt rather than an amide. Therefore, alternative methods such as using acyl chlorides or anhydrides are employed. For instance, acid chlorides react with ammonia, primary amines, and secondary amines to form amides .

Industrial Production Methods

Industrial production of Heptanamide, 7-bromo-N-phenyl- often involves nickel-catalyzed enantioselective Negishi cross-couplings of racemic secondary α-bromo amides with alkylzinc reagents. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Heptanamide, 7-bromo-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, zinc powder, and anhydrous 1,3-dimethyl-2-imidazolidinone (DMI). The reactions are typically carried out under argon atmosphere and at controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of Heptanamide, 7-bromo-N-phenyl- with alkylzinc reagents in the presence of a nickel catalyst produces enantioselective products .

Scientific Research Applications

Heptanamide, 7-bromo-N-phenyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Heptanamide, 7-bromo-N-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Heptanamide, 7-bromo-N-phenyl- can be compared with other similar compounds, such as:

Heptanamide, 7-bromo-N-phenyl- is unique due to its specific structure, which includes a bromine atom and a phenyl group, giving it distinct chemical and physical properties compared to other amides.

Properties

CAS No.

142326-26-9

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

7-bromo-N-phenylheptanamide

InChI

InChI=1S/C13H18BrNO/c14-11-7-2-1-6-10-13(16)15-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16)

InChI Key

IHEXWASGSZWAHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCBr

Origin of Product

United States

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